Compound Description: This group of compounds represents a series of novel substituted benzimidazole derivatives synthesized via the condensation of o-phenylenediamine with 4-bromophenoxy acetic acid. The resulting compounds were further reacted with various alkyl, benzyl, or acyl halides and alkyl or arylsulfonyl chlorides. These derivatives were evaluated for their potential antibacterial and antifungal activities, showing promising results in vitro. []
Relevance: These compounds share the benzimidazole core structure with 4-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole. While the target compound has a bromo(difluoro)methyl group at position 2, these derivatives have a 4-bromophenoxymethyl substituent at the same position. The variation in substituents at position 2 highlights the exploration of structural modifications on the benzimidazole core for potential biological activities. []
Compound Description: This compound features a benzimidazole moiety linked to a brominated phenol ring. The crystal structure reveals three independent molecules in the asymmetric unit, stabilized by intramolecular O—H⋯N hydrogen bonds that induce coplanarity between the substituted benzene and benzimidazole rings. []
Relevance: This compound, like 4-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole, possesses a bromine substituent on a six-membered ring adjacent to the benzimidazole core. This structural similarity highlights the potential importance of halogen substituents in this class of compounds. Although the target compound has a bromo(difluoro)methyl group at position 2 of the benzimidazole ring, this compound features a phenyl group at position 1 and the brominated phenol ring at position 2. []
Compound Description: This compound contains a benzimidazole system linked to a thiazole ring, which in turn, is connected to a phenyl ring. The crystal structure demonstrates a nonplanar benzimidazole system and a dihedral angle between the thiazole and phenyl rings. C—H⋯O hydrogen bonding and π–π stacking contribute to the stability of the crystal structure. []
Relevance: While not directly possessing a bromine substituent, this compound shares the benzimidazole core structure with 4-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole. It exemplifies the broader class of benzimidazole derivatives containing various heterocyclic substituents, showcasing the versatility of the benzimidazole core for structural modifications and potential biological applications. []
Compound Description: This compound belongs to a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides. This specific derivative (9m) exhibited high antifungal activity against seven phytopathogenic fungi, surpassing the activity of the commercial fungicide boscalid. Molecular docking studies suggest that the carbonyl oxygen atom of 9m can form hydrogen bonds with specific residues on the target protein, succinate dehydrogenase (SDH). []
Relevance: Although belonging to a different class of heterocyclic compounds (pyrazole), this compound highlights the importance of difluoromethyl groups for biological activity, a structural feature shared with 4-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole. The presence of a bromine substituent on the indazole ring further emphasizes the relevance of halogen substitutions in these bioactive molecules. []
Compound Description: This compound is investigated for its therapeutic potential in treating retinal diseases and offering neuroprotection in patients with retinal conditions. []
Relevance: This compound is highly relevant to 4-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole as it shares the core structure of a 4-bromo-1H-benzimidazole. The key difference lies in the substituent at position 2 of the benzimidazole ring and the presence of an amine group at position 5. This close structural similarity highlights the potential of 4-bromo-benzimidazole derivatives as therapeutic agents for retinal diseases. []
Compound Description: This series of compounds is synthesized via a one-pot reaction involving molecular iodine, 1-(1-alkyl/aralkyl-1H-benzimidazole-2-yl)-ethanone, and substituted o-phenylenediamine. The reaction proceeds through the formation of a bromo intermediate, highlighting the role of halogenation in the synthesis of these derivatives. [, ]
Relevance: These compounds showcase the structural diversity achievable through modifications on the benzimidazole core. While 4-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole contains a bromo(difluoro)methyl group at position 2, these derivatives feature a quinoxaline ring at the same position. This variation exemplifies the exploration of different substituents at position 2 of the benzimidazole ring for potentially diverse biological applications. [, ]
Compound Description: This compound features a planar benzimidazole ring system linked to a phenyl ring at position 1 and a 4-bromophenyl ring at position 2. Weak C—H⋯O hydrogen bonds link the molecules into chains along the crystallographic a-axis. Weak C—H⋯π interactions are also present in the crystal structure. []
Relevance: This compound is directly relevant to 4-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole due to the shared presence of a 4-bromophenyl group at position 2 of the benzimidazole ring. The target compound differs by having a bromo(difluoro)methyl group instead of the phenyl ring at position 1. This comparison highlights the structural variations possible within the benzimidazole scaffold while retaining the 4-bromophenyl substituent, suggesting its potential importance for activity or specific interactions. []
Compound Description: This compound is a benzimidazole-based Schiff base ligand that has been complexed with various metal ions (Cu(II), Ni(II), Pd(II), and Zn(II)). Both the ligand and its complexes have demonstrated moderate to strong DNA binding affinity and exhibit promising anticancer activity against breast cancer cells. []
Relevance: (E)-2-((4-(1H-benzo[d]imidazole-2-yl)phenylimino)methyl)-6-bromo-4-chlorophenol, similar to 4-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole, features a bromo substituent on a six-membered ring, emphasizing the prevalence of halogen substitutions in benzimidazole derivatives. Although the target compound lacks a Schiff base functionality, the presence of a benzimidazole core in both structures suggests a shared chemical class with potentially relevant biological properties. []
7-Chloro-4-(4-{[4-(5-methoxy-1H-1,3-benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)quinoline (9c) and Other Quinoline-Benzimidazole Hybrids
Compound Description: This compound is part of a series of novel quinoline-benzimidazole hybrids that contain a triazole-methyl-phenoxy linker. These hybrids were synthesized and tested for their antiproliferative activity against various cancer cell lines. Compound 9c, along with other derivatives in this series, demonstrated varying degrees of antiproliferative activity, with some exhibiting potency against lymphoma cells. []
Relevance: While this compound is a more complex hybrid molecule, it contains a benzimidazole core like 4-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole. The presence of the benzimidazole moiety in these antiproliferative hybrids emphasizes the potential of benzimidazole-containing compounds as pharmacologically relevant scaffolds. []
N-Arylidene-5(1H-benzo[d]imidazol-2-yl)-1,3,4-thiadiazol-2-amine and its Schiff Base Derivatives
Compound Description: This series involves benzimidazole-substituted 1,3,4-thiadiazole Schiff bases synthesized and investigated for their antimicrobial and anthelmintic properties. The compounds incorporate a benzimidazole ring, thiadiazole ring, and Schiff base functionality. Some derivatives, particularly those with electron-withdrawing groups like bromo and chloro substituents, showed promising activity. []
Relevance: These compounds share the benzimidazole core structure with 4-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole. The target compound lacks the thiadiazole and Schiff base functionalities present in these derivatives, but the shared benzimidazole core highlights the exploration of various heterocyclic combinations for biological activity within this chemical class. []
N-(1H-Benzimidazole-2-yl)-benzenesulfonamide and N-(1H-Benzimidazole-2-yl)-4-bromo-benzenesulfonamide
Compound Description: These N-benzimidazole-sulfonamide derivatives were studied for their potential antiviral activity in a phage-sensitive bacterium model. Both compounds were found to inhibit the growth of Staphylococcus aureus and Pseudomonas aeruginosa and also decreased the lytic activity of phages specific to these bacteria. []
Relevance: These N-benzimidazole-sulfonamide derivatives share the benzimidazole core with 4-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole, emphasizing the exploration of benzimidazole-based structures for potential antiviral applications. While the target compound has a bromo(difluoro)methyl group at position 2, these derivatives have a sulfonamide substituent at the same position, highlighting the investigation of diverse functionalities at position 2 for potential biological activity. []
S-Substituted and N-Substituted 1H-benzo[d]imidazole-2-thiol Derivatives
Compound Description: This group comprises a series of S & N substituted 1H-benzo[d]imidazole-2-thiol derivatives synthesized and evaluated for their antimicrobial activity. []
Relevance: These derivatives, like 4-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole, possess a benzimidazole core. The target compound differs by having a bromo(difluoro)methyl substituent at position 2 and lacking the thiol functionality at the same position. These structural differences highlight the exploration of diverse substituents and functional groups at position 2 of the benzimidazole core for potential biological activity. []
cis- and trans-{2-(haloaryl)-2-[(1H-imidazol)-1-yl]methyl]}-1,3-dioxolane-4-methanols
Compound Description: These compounds involve a series of cis and trans isomers of 2-(haloaryl)-2-[(1H-imidazol-1-yl)methyl]-4-(hydroxymethyl)-1,3-dioxolanes, where the haloaryl groups include 2,4-dichloro, 2,4-difluoro, 4-chloro, and 4-bromophenyl. The synthesis and 13C NMR spectra of these isomers are described. []
Relevance: While not strictly benzimidazole derivatives, these compounds are related to 4-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole through their inclusion of haloaryl groups. The target compound also features a halogenated substituent (bromo(difluoro)methyl) at position 2 of the benzimidazole ring. This shared characteristic highlights the relevance of halogen substitutions in influencing the properties and potential biological activities of heterocyclic compounds. []
2-[(1H-Benzimidazole-2-yl)-methyl]-phenol, 2[(1H-Benzimidazole-2yl)]-4-bromo-phenol, and Related Benzylbenzimidazole Derivatives
Compound Description: This group includes benzimidazole ligands such as 2-[(1H-Benzimidazole-2-yl)-methyl]-phenol, 2[(1H-Benzimidazole-2yl)]-4-bromo-phenol, and others with varying halogen substitutions on the phenol ring. These ligands were complexed with Cu(II) and evaluated for their antimicrobial activity. []
Relevance: These benzylbenzimidazole derivatives are closely related to 4-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole as they share the benzimidazole core. The target compound differs by having a bromo(difluoro)methyl group at position 2, while these derivatives feature a benzyl group linked to a phenol ring at the same position. The presence of a bromo substituent in some of these derivatives, such as 2[(1H-Benzimidazole-2yl)]-4-bromo-phenol, further emphasizes the relevance of halogen substitutions in this class of compounds. []
Compound Description: This compound was identified as a novel metabolite of brimonidine, a drug used to treat glaucoma, in rats. Its structure was confirmed using a reference standard. []
Relevance: This metabolite is highly relevant to 4-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole as it also features a 4-bromo-1H-benzimidazole core. The key difference lies in the substituents at position 2 and 5 of the benzimidazole ring. The identification of this metabolite suggests a potential metabolic pathway for brimonidine involving the formation of a 4-bromo-benzimidazole derivative. []
Compound Description: This compound is part of a series of heterocyclic (2-nitrophenyl)piperazines that were synthesized and evaluated for their binding affinity to dopamine (DA), serotonin (5-HT), and α1 receptors. Compound 7c exhibited higher affinities for all receptor classes compared to clozapine, an atypical antipsychotic drug. []
Relevance: 4-bromo-6-{2-4-(2-nitrophenyl)piperazin-1-ylethyl}-1H-benzimidazole (7c), similar to 4-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole, contains a bromo substituent on the benzimidazole ring. While the target compound has a bromo(difluoro)methyl group at position 2, compound 7c has this substituent at position 4. This close structural similarity highlights the importance of exploring variations in the position of bromo substituents on the benzimidazole core for potentially different receptor binding profiles. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.